1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Overview
Description
“1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a chemical compound with the empirical formula C10H17BN2O2 . It is often used in the field of chemistry for various applications .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1H-indazole ring with a methyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position . The molecular weight is 208.07 g/mol .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point range of 60.0 to 64.0°C . The SMILES string representation isCn1ccc2c (cccc12)B3OC (C) (C)C (C) (C)O3
.
Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate , an intermediate of 1H-indazole derivatives, is synthesized through substitution reactions and characterized using various spectroscopic techniques. The molecular structure is confirmed with Density Functional Theory (DFT) calculations, which align with X-ray diffraction findings. This highlights its potential in the synthesis and structural study of complex organic molecules (Ye et al., 2021).
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, also boric acid ester intermediates, are obtained via substitution reactions. Their structures are validated using spectroscopy and X-ray diffraction. DFT studies further elucidate their molecular structures and physicochemical properties (Huang et al., 2021).
Conformational and Physicochemical Analysis
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is studied for its conformational properties. The consistency of DFT calculations with X-ray diffraction data underscores its application in understanding molecular conformations and potential in drug design or material science (Liao et al., 2022).
Vibrational Properties Studies
- 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and similar compounds are synthesized and analyzed using spectroscopic techniques and DFT calculations. These studies reveal insights into the vibrational properties of such compounds, important for materials science and pharmaceutical research (Wu et al., 2021).
Antioxidant Properties
- A study on tetrahydroindazole derivatives shows that microwave irradiation improves yields and shortens reaction times. The in vitro antioxidant activity of these compounds is evaluated, suggesting their potential therapeutic applications (Polo et al., 2016).
Spectroscopic Characterization and Molecular Docking Studies
- Piperazine-1-yl-1H-indazole derivatives , including novel compounds, are synthesized and characterized, with subsequent docking studies presented. This underscores their importance in medicinal chemistry for drug discovery (Balaraju et al., 2019).
Microwave-Assisted Synthesis
- A study on the microwave-assisted synthesis of heteroaryl-linked benzimidazoles using boronate ester formation illustrates the technique's efficiency in synthesizing complex organic compounds, which is significant for accelerating chemical reactions in research (Rheault et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12-10(11)9-16-17(12)5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFBNULPUBRJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670229 | |
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
CAS RN |
885698-94-2 | |
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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